molecular formula C20H14BrFN6O2 B2843364 8-(4-Bromophenyl)-5-[(4-fluorophenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione CAS No. 921828-64-0

8-(4-Bromophenyl)-5-[(4-fluorophenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione

Cat. No. B2843364
CAS RN: 921828-64-0
M. Wt: 469.274
InChI Key: OQALNFIXMKWGJQ-UHFFFAOYSA-N
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Description

8-(4-Bromophenyl)-5-[(4-fluorophenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione is a useful research compound. Its molecular formula is C20H14BrFN6O2 and its molecular weight is 469.274. The purity is usually 95%.
BenchChem offers high-quality 8-(4-Bromophenyl)-5-[(4-fluorophenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-Bromophenyl)-5-[(4-fluorophenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activities

Compounds with 1,2,3-triazole derivatives have been designed and synthesized, showing potent antimicrobial activities against a range of pathogens. The research on these derivatives, including structures related to 8-(4-Bromophenyl)-5-[(4-fluorophenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione, demonstrates their effectiveness in inhibiting microbial growth. For instance, a study on 1,2,3-triazole derivatives displayed significant antimicrobial potency against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, suggesting their valuable application in novel antimicrobial research (Xu Zhao et al., 2012).

Radiolabeling for PET Imaging

The synthesis of [18F]4-(4-fluorophenyl)-1,2,4-triazole-3,5-dione demonstrates its application in developing a versatile radiolabeling technique for PET imaging. This compound, utilized for specific ligation with tyrosine-containing peptides or proteins, highlights its potential in advancing diagnostic imaging technologies and enhancing the precision of PET scans (Flagothier Jessica et al., 2013).

Synthesis and Biological Evaluation

Research into the synthesis and biological evaluation of triazole derivatives, including those structurally related to 8-(4-Bromophenyl)-5-[(4-fluorophenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione, has been expansive. These studies aim to explore the compounds' therapeutic potentials, focusing on their antimicrobial, antifungal, and anti-inflammatory activities. For example, the synthesis of 5-Fluoro-1H-indole-2,3-dione-triazoles and their considerable antibacterial and antifungal potency underline the importance of triazole derivatives in developing new treatments for infections (Sonal Deswal et al., 2020).

Corrosion Inhibition

Triazole Schiff bases have been identified as effective corrosion inhibitors for mild steel in acidic environments. This application is crucial for industries where metal preservation is essential. The study on triazole Schiff bases, including the evaluation of their thermodynamic, electrochemical, and quantum chemical properties, demonstrates their potential in significantly reducing corrosion rates, offering insights into protective coatings and treatments for metals (Turuvekere K. Chaitra et al., 2015).

Drug Discovery and Development

Research into 8-(4-Bromophenyl)-5-[(4-fluorophenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione and similar compounds also extends into drug discovery, particularly in cancer treatment. For example, the discovery and characterization of highly potent and orally efficacious Poly(ADP-ribose) Polymerase-1/2 inhibitors highlight the role of these compounds in anticancer therapy. Such studies offer promising directions for developing new therapeutic agents against various cancers (B. Wang et al., 2016).

properties

IUPAC Name

8-(4-bromophenyl)-5-[(4-fluorophenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrFN6O2/c1-26-18-15(17(29)23-20(26)30)27(10-11-2-8-14(22)9-3-11)19-25-24-16(28(18)19)12-4-6-13(21)7-5-12/h2-9H,10H2,1H3,(H,23,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQALNFIXMKWGJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C3=NN=C(N23)C4=CC=C(C=C4)Br)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrFN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 41750103

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